Lipophilicity-Driven Permeability Advantage Over the 3-(4-Chlorophenyl) Analog
The target compound exhibits a computed XLogP3 of 3.5, placing it in the optimal oral drug-likeness space, whereas the 3-(4-chlorophenyl) analog (CAS 848753-89-9) is predicted to have a higher XLogP (~4.2 based on the Hansch π value of +0.71 for the 4-Cl substituent), which may lead to reduced solubility and increased metabolic liability [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (CAS 848753-89-9): predicted XLogP ~4.2 |
| Quantified Difference | Δ ≈ -0.7 log units (lower lipophilicity for the target) |
| Conditions | XLogP3 algorithm (PubChem); comparator value estimated from the Hansch aromatic substituent constant π(4-Cl) = +0.71 |
Why This Matters
Lower logP within the 1–4 range is correlated with improved aqueous solubility and reduced off-target binding, making the target compound a superior candidate for cellular assay development.
- [1] PubChem Compound Summary for CID 5389725, 7-hydroxy-2-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
